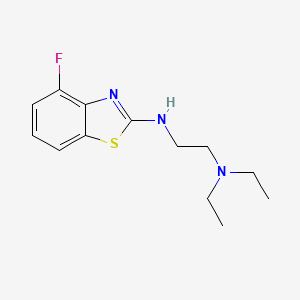

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

CAS No.: 1105188-19-9

Cat. No.: VC2987486

Molecular Formula: C13H18FN3S

Molecular Weight: 267.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105188-19-9 |

|---|---|

| Molecular Formula | C13H18FN3S |

| Molecular Weight | 267.37 g/mol |

| IUPAC Name | N',N'-diethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) |

| Standard InChI Key | QKZCKCMQLZTICU-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCNC1=NC2=C(C=CC=C2S1)F |

| Canonical SMILES | CCN(CC)CCNC1=NC2=C(C=CC=C2S1)F |

Introduction

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a chemical compound with the CAS number 1105188-19-9 and the molecular formula C13H18FN3S. It is commonly used as a building block in chemical synthesis due to its unique structure, which includes a benzothiazole ring and an ethane-1,2-diamine moiety. This compound is available with a purity of 95% and a molecular weight of 267.37 g/mol .

Synthesis and Applications

The synthesis of N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with N,N-diethylethane-1,2-diamine under appropriate conditions. This compound is often used in the development of pharmaceuticals and other organic materials due to its versatility as a building block.

Research Findings

Research on this compound is limited, but its structure suggests potential applications in medicinal chemistry, particularly in the development of compounds with biological activity. The benzothiazole moiety is known for its presence in various biologically active compounds, including those with antimicrobial and anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume